

Technical Monograph: 4-Chloro-7,8-dimethoxyquinazoline

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Compound of Interest

Compound Name: 4-Chloro-7,8-dimethoxyquinazoline

CAS No.: 211320-77-3

Cat. No.: B1451997

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Executive Summary: The 7,8-Dimethoxy Scaffold

While the 6,7-dimethoxyquinazoline scaffold is ubiquitous in classical alpha-1 blockers (e.g., Prazosin, Doxazosin) and first-generation EGFR inhibitors (e.g., Gefitinib), the 7,8-dimethoxy isomer represents a distinct pharmacophore. By shifting the methoxy substituent from the C6 to the C8 position, the electronic density of the pyrimidine ring is altered, influencing both the binding affinity to kinase ATP pockets and the metabolic stability of the resulting drug candidates.

4-Chloro-7,8-dimethoxyquinazoline serves as the critical electrophilic intermediate for accessing this chemical space. Its high reactivity at the C4 position allows for rapid diversification via Nucleophilic Aromatic Substitution (S_NAr), making it an essential tool for Structure-Activity Relationship (SAR) exploration in oncology and CNS drug discovery.

Physicochemical Profile

The following data characterizes the core intermediate. Researchers should note the storage requirements, as the C4-chloride is prone to hydrolysis upon exposure to atmospheric moisture.

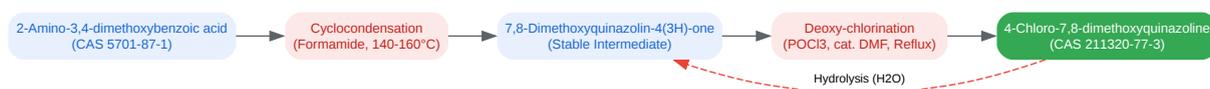
Property	Specification
Chemical Name	4-Chloro-7,8-dimethoxyquinazoline
CAS Number	211320-77-3
Molecular Formula	C ₁₀ H ₉ ClN ₂ O ₂
Molecular Weight	224.64 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, DMSO, DMF; sparingly soluble in non-polar solvents.
Melting Point	~174–178 °C (Decomposes)
Storage	2–8 °C, under inert atmosphere (Argon/Nitrogen). Desiccate.
Stability	Moisture sensitive. Hydrolyzes to 7,8-dimethoxyquinazolin-4(3H)-one.

Synthetic Architecture

The synthesis of **4-Chloro-7,8-dimethoxyquinazoline** is a convergent process starting from 2-amino-3,4-dimethoxybenzoic acid. The workflow consists of cyclocondensation followed by deoxy-chlorination.

Synthesis Pathway Diagram

The following logic flow illustrates the transformation from the benzoic acid precursor to the activated chloride.



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Figure 1: Synthetic route for **4-Chloro-7,8-dimethoxyquinazoline**. Note the reversibility of the final step upon exposure to moisture.

Detailed Experimental Protocols

Step 1: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one

This step constructs the pyrimidine ring. Formamide serves as both the reagent and solvent.[1]

- Charge: In a round-bottom flask, suspend 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) in formamide (10–15 volumes).
- Heat: Reflux the mixture at 140–160 °C for 4–6 hours. The reaction is driven by the release of water.
- Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water. The quinazolinone will precipitate as a solid.[2][3]
- Isolation: Filter the precipitate, wash extensively with water (to remove residual formamide), and dry in a vacuum oven at 60 °C.
- QC Check: Verify product by LC-MS (M+H ≈ 207).

Step 2: Chlorination to **4-Chloro-7,8-dimethoxyquinazoline**

Caution: POCl₃ is highly corrosive and reacts violently with water.

- Charge: Suspend dried 7,8-dimethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (Phosphorus Oxychloride, 5–8 volumes).
- Catalysis: Add catalytic DMF (N,N-Dimethylformamide, 2–3 drops per gram of substrate). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
- Reaction: Reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed.
- Quench (Critical):
 - Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).

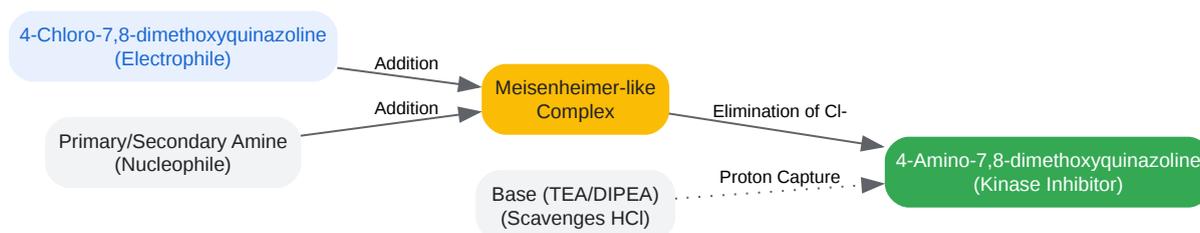
- Dissolve the residue in dry DCM.
- Pour the organic stream slowly into a stirred mixture of ice and saturated NaHCO_3 . Do not pour water into the residue.
- Extraction: Separate the organic layer, dry over anhydrous Na_2SO_4 , and concentrate.
- Purification: Recrystallize from hexane/DCM or use immediately.

Reactivity & Functionalization

The utility of **4-Chloro-7,8-dimethoxyquinazoline** lies in its susceptibility to Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$). The electron-withdrawing nature of the pyrimidine ring (enhanced by the protonated nitrogen under acidic conditions or general activation) makes C4 highly electrophilic.

Reaction Mechanism ($\text{S}_{\text{N}}\text{Ar}$)

The reaction proceeds via an addition-elimination mechanism. The choice of base and solvent controls the rate and cleanliness of the conversion.



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Figure 2: Mechanistic flow of the $\text{S}_{\text{N}}\text{Ar}$ coupling reaction at the C4 position.

General Coupling Protocol (Library Synthesis)

This protocol is optimized for parallel synthesis of kinase inhibitors.

- Solvent: Isopropanol (iPrOH) is preferred. It dissolves the starting materials but often precipitates the product as the hydrochloride salt, driving the reaction to completion.

- Base: None (if isolating HCl salt) or DIPEA (if isolating free base).

Procedure:

- Dissolve **4-Chloro-7,8-dimethoxyquinazoline** (1.0 eq) in Isopropanol (10 mL/g).
- Add the Aniline/Amine nucleophile (1.1 eq).
- Heat to reflux (80 °C) for 2–4 hours.
- Monitoring: TLC (5% MeOH in DCM) or LC-MS.
- Workup:
 - Method A (Salt Isolation): Cool to 0 °C. Filter the precipitate.^[2] Wash with cold ether. This yields the HCl salt.
 - Method B (Free Base): Evaporate solvent. Redissolve in DCM. Wash with NaHCO₃. Dry and concentrate.

Safety & Handling

- Hydrolysis Hazard: The C4-chlorine bond is labile. Exposure to humid air converts the compound back to the quinazolinone (inactive). Store in a desiccator.
- Corrosivity: Residual POCl₃ in crude preparations can cause severe burns and release HCl gas upon contact with moisture. Always quench crude material carefully.
- Toxicology: Quinazoline intermediates should be treated as potential genotoxins and potent kinase inhibitors. Use full PPE (gloves, goggles, fume hood).

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